5-Bromo-3-nitrothiophene-2-carboxylic acid

Description

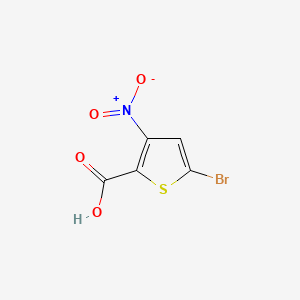

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCDDONOCCNMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652370 | |

| Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-64-5 | |

| Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-nitrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid

Introduction

5-Bromo-3-nitrothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its thiophene core is adorned with three distinct substituents: a bromine atom, a nitro group, and a carboxylic acid. This unique arrangement of electron-withdrawing and directing groups makes it a versatile synthetic intermediate, providing multiple reactive sites for further molecular elaboration. The strategic placement of these functional groups allows for selective transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations, rendering it an invaluable building block for the construction of complex, biologically active molecules and novel organic materials.[1][2][3]

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid. We will delve into a logical, stepwise synthetic pathway, elucidating the chemical principles that govern each transformation and offering detailed experimental protocols designed for reproducibility and safety.

Strategic Approach: A Stepwise Functionalization Pathway

The synthesis of a polysubstituted aromatic ring like 5-Bromo-3-nitrothiophene-2-carboxylic acid necessitates a carefully planned sequence of reactions to ensure correct regiochemistry. A direct, one-pot synthesis is not feasible due to the challenge of controlling the precise placement of three different substituents. Therefore, our strategy relies on the sequential functionalization of a readily available starting material, thiophene-2-carboxylic acid.

The chosen synthetic route involves two primary electrophilic aromatic substitution reactions:

-

Bromination: Introduction of a bromine atom onto the thiophene ring.

-

Nitration: Subsequent introduction of a nitro group.

The order of these reactions is critical and is dictated by the directing effects of the substituents. The carboxylic acid group on the thiophene ring preferentially directs incoming electrophiles to the 5-position.[4] Once the bromine is installed at this position, the combined directing influence of the 2-carboxyl and 5-bromo groups facilitates the regioselective introduction of the nitro group at the 3-position. This logical progression ensures the desired isomer is obtained as the major product.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 5-Bromothiophene-2-carboxylic acid

The initial step is the selective bromination of thiophene-2-carboxylic acid. This reaction is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.[4]

Reaction Causality and Mechanism

The thiophene ring is inherently activated towards electrophilic attack due to the electron-donating nature of the sulfur heteroatom. The carboxylic acid at the 2-position, while being an electron-withdrawing group, directs incoming electrophiles primarily to the 5-position. This is because the resonance stabilization of the sigma complex intermediate is most effective when the attack occurs at this position. Reagents like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) serve as the source of the electrophilic bromine.[1] The reaction is typically performed in a solvent like glacial acetic acid.

Caption: Electrophilic bromination of thiophene-2-carboxylic acid.

Physicochemical Data Comparison

| Property | Thiophene-2-carboxylic acid | 5-Bromothiophene-2-carboxylic acid |

| Molecular Formula | C₅H₄O₂S | C₅H₃BrO₂S[5] |

| Molecular Weight | 128.15 g/mol | 207.05 g/mol [4][5] |

| Appearance | White to off-white solid | White to light yellow crystalline powder[1][6] |

| Melting Point | 125-130 °C | 138-144 °C[1][6] |

| CAS Number | 527-72-0 | 7311-63-9[5][6] |

Detailed Experimental Protocol

Materials:

-

Thiophene-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored and maintained at room temperature (20-25 °C), using a water bath for cooling if necessary.

-

Reaction: Continue stirring the mixture at room temperature for 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing cold deionized water (approximately 5-10 times the volume of acetic acid used). A precipitate will form.

-

Isolation: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold deionized water to remove residual acetic acid and succinimide.

-

Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure 5-Bromothiophene-2-carboxylic acid as a crystalline solid.[4]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid

With the 5-bromo intermediate in hand, the final step is the regioselective nitration at the 3-position. This transformation requires more forcing conditions than the initial bromination due to the deactivating nature of the substituents already on the ring.

Reaction Causality and Mechanism

The thiophene ring in 5-Bromothiophene-2-carboxylic acid is significantly deactivated towards further electrophilic substitution by the electron-withdrawing effects of both the carboxylic acid and the bromine atom. Therefore, a potent nitrating agent is required. A mixture of fuming nitric acid and concentrated sulfuric acid is the standard choice, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Regioselectivity is governed by the existing substituents. The carboxylic acid is a meta-director (to position 4), while the bromine atom is an ortho-, para-director (directing to position 3). The directing effect of the bromine atom towards the 3-position is dominant, leading to the desired product.

Caption: Electrophilic nitration at the 3-position.

Physicochemical Data of the Final Product

| Property | 5-Bromo-3-nitrothiophene-2-carboxylic acid |

| Molecular Formula | C₅H₂BrNO₄S[3] |

| Molecular Weight | 252.04 g/mol [3] |

| Appearance | Expected to be a yellow or off-white solid |

| CAS Number | 101079-64-5[3] |

Detailed Experimental Protocol

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Ice

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of Nitrating Mixture (Caution!): In a flask immersed in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to 0-5 °C. Slowly, dropwise, add fuming nitric acid to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. This mixture should be prepared fresh and used immediately.

-

Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the 5-Bromothiophene-2-carboxylic acid (1 equivalent).

-

Reaction: Cool the flask containing the thiophene derivative to 0-5 °C in an ice bath. Slowly add the pre-cooled nitrating mixture via the dropping funnel to the thiophene derivative. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A precipitate should form.

-

Extraction: Extract the aqueous suspension with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic extracts with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 5-Bromo-3-nitrothiophene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/heptane mixture.

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Brominating Agents: N-Bromosuccinimide is an irritant. Elemental bromine is highly corrosive, toxic, and volatile. Handle with extreme care.

-

Acids: Glacial acetic acid is corrosive. Concentrated sulfuric and fuming nitric acids are extremely corrosive and strong oxidizing agents. The preparation of the nitrating mixture is highly exothermic and generates toxic fumes. It must be done slowly, with efficient cooling, and behind a blast shield.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid is a robust, two-step process that relies on fundamental principles of electrophilic aromatic substitution. By carefully controlling the reaction sequence and conditions, researchers can reliably access this valuable and highly functionalized building block. The protocols outlined in this guide, grounded in established chemical literature, provide a clear and reproducible pathway for its preparation, enabling further exploration of its potential in drug discovery and materials science.

References

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (2022).

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023).

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal.

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.

- An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic. (n.d.). Benchchem.

- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. (n.d.). Benchchem.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals.

- 5-Nitrothiophene-2-carboxylic acid synthesis. (n.d.). ChemicalBook.

- 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. (n.d.). Benchchem.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.).

- 5-bromo-3-nitro-thiophene-2-carboxylic acid. (n.d.). Echemi.

- 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S. (n.d.). PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 5-Bromo-3-nitrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth analysis of 5-Bromo-3-nitrothiophene-2-carboxylic acid, a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's core identifiers, including its definitive CAS Number, physicochemical properties, and established synthetic protocols. Furthermore, this guide explores its applications, particularly as a versatile intermediate in the development of novel therapeutic agents, and outlines critical safety and handling procedures. The content is structured to provide both foundational knowledge and actionable protocols for laboratory professionals.

Compound Identification and Properties

5-Bromo-3-nitrothiophene-2-carboxylic acid is a substituted thiophene derivative featuring both a bromine atom and a nitro group, which significantly influence its reactivity and utility as a chemical intermediate.[1] Its unique substitution pattern makes it a valuable precursor in the synthesis of complex molecular architectures.

Core Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific documentation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 101079-64-5 | [1][2] |

| Molecular Formula | C₅H₂BrNO₄S | [1] |

| Molecular Weight | 252.04 g/mol | [1] |

| IUPAC Name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |

| InChI Key | HJCDDONOCCNMLW-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in experimental settings, including solubility, reaction kinetics, and purification strategies.

| Property | Value | Source |

| Appearance | Data not widely available; typically a solid | |

| Melting Point | Not specified in available documentation | |

| Boiling Point | Not specified in available documentation | |

| PSA (Polar Surface Area) | 111.36 Ų | [1] |

| XLogP3 | 2.64 | [1] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1] |

Synthesis and Reaction Chemistry

Hypothetical Synthetic Workflow

The following diagram illustrates a logical, though hypothetical, workflow for the synthesis, emphasizing the key stages of functionalization, reaction, and subsequent purification required to obtain the target compound.

Caption: A plausible synthetic workflow for 5-Bromo-3-nitrothiophene-2-carboxylic acid.

Applications in Research and Drug Development

Substituted thiophenes are a cornerstone of medicinal chemistry. The title compound, with its multiple reactive sites—the carboxylic acid, the bromine atom, and the nitro group—serves as a highly versatile building block for creating libraries of more complex molecules for drug discovery screening.

-

Carboxylic Acid Handle : The carboxylic acid group is readily converted into esters, amides, or other functional groups. This allows for the attachment of various side chains to explore structure-activity relationships (SAR).

-

Bromine Atom : The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the facile formation of carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the thiophene core to other aromatic or aliphatic systems.[3]

-

Nitro Group : The nitro group can be reduced to an amine, which provides another point for diversification. This resulting aminothiophene scaffold is a common feature in many biologically active compounds.

The general workflow for utilizing such a building block in drug discovery is depicted below.

Caption: Workflow for utilizing a chemical building block in drug discovery.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on GHS classifications for structurally similar compounds, 5-Bromo-3-nitrothiophene-2-carboxylic acid should be handled with care.[1]

Hazard Identification and Precautionary Statements

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[1] | |

| Skin Irritation | Warning | H315: Causes skin irritation.[1] | |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[1] | |

| STOT - Single Exposure | Warning | H335: May cause respiratory irritation.[1] |

Recommended Handling Protocol

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE) :

-

Safe Handling Practices :

-

Storage :

-

Disposal :

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

-

References

-

PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of 5-Bromo-3-nitrothiophene-2-carboxylic acid

Abstract

This technical guide provides a detailed, multi-technique approach for the unambiguous structure elucidation of 5-Bromo-3-nitrothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, establishing the precise molecular architecture and purity of such intermediates is paramount for ensuring the integrity of subsequent synthetic steps and the efficacy of final products. This document moves beyond a simple listing of methods, offering a rationale-driven workflow that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each section details the causality behind experimental choices, provides validated protocols, and presents expected data, culminating in a cohesive strategy for structural confirmation. The principles and methodologies described herein are broadly applicable to the characterization of complex substituted heterocycles.

Introduction: The Imperative for Structural Verification

5-Bromo-3-nitrothiophene-2-carboxylic acid (Molecular Formula: C₅H₂BrNO₄S) is a polysubstituted thiophene derivative. Its unique arrangement of a carboxylic acid, a nitro group, and a bromine atom on the thiophene scaffold makes it a versatile precursor for the synthesis of a diverse range of compounds with potential biological activities.[1] The reactivity of each functional group—the nucleophilic substitution of the bromine, the modification of the carboxylic acid, and the reduction of the nitro group—offers multiple pathways for molecular elaboration.

However, the synthesis of such a molecule can potentially yield regioisomers. Therefore, a rigorous and systematic approach to structure elucidation is not merely a quality control step but a foundational requirement for its use in any research or development pipeline. This guide outlines the logical and experimental workflow to definitively confirm the title compound's structure.

Expected Molecular Structure

The anticipated structure features a five-membered thiophene ring substituted at the 2-, 3-, and 5-positions. The correct assignment of these substituents is the primary goal of the elucidation process.

Caption: Molecular structure of 5-Bromo-3-nitrothiophene-2-carboxylic acid.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial and most critical step in structure elucidation is to confirm the molecular weight and, by extension, the elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose.

Causality of Technique Selection: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, provides a highly characteristic isotopic pattern.[2][3] Observing this pattern is a powerful diagnostic indicator for the presence of a single bromine atom in the molecule.

Expected Data: The calculated exact mass for C₅H₂⁷⁹BrNO₄S is 250.8890 Da.[4] The mass spectrum will exhibit two major peaks in the molecular ion region, separated by approximately 2 m/z units, with nearly equal intensity (the M+ and M+2 peaks), corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.[3]

Table 1: Predicted Mass Spectrometry Data

| Species | Formula | Calculated m/z | Isotope | Relative Abundance |

|---|---|---|---|---|

| Molecular Ion [M] | C₅H₂⁷⁹BrNO₄S | 250.8890 | ⁷⁹Br | ~100% |

| Molecular Ion [M+2] | C₅H₂⁸¹BrNO₄S | 252.8870 | ⁸¹Br | ~98% |

| Fragment [M-COOH]⁺ | C₄H₂⁷⁹BrNOS | 206.9017 | ⁷⁹Br | Variable |

| Fragment [M-NO₂]⁺ | C₅H₂⁷⁹BrO₂S | 204.8935 | ⁷⁹Br | Variable |

Note: Fragmentation patterns can be complex and may involve the loss of radicals or neutral molecules like HNO₂.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically preserves the molecular ion.[6]

-

Acquisition Mode: Acquire the spectrum in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻), which often provides a strong and stable signal. Positive ion mode ([M+H]⁺) can also be used.

-

Mass Range: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Data Analysis: Compare the observed m/z of the isotopic cluster with the theoretical value calculated for C₅H₂BrNO₄S. Verify that the M+ and M+2 peaks are present with near-equal intensity.

Functional Group Identification: Infrared (IR) Spectroscopy

Once the molecular formula is confirmed, IR spectroscopy is employed to verify the presence of the key functional groups predicted by the structure.

Causality of Technique Selection: IR spectroscopy is highly sensitive to the vibrations of specific bonds. The carboxylic acid and nitro groups have very distinct and strong absorption bands, making them easily identifiable.[7][8]

Expected Data: The spectrum is expected to be dominated by the characteristic stretches of the O-H and C=O bonds of the carboxylic acid and the N-O bonds of the nitro group.

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Very broad |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong, sharp |

| Nitro Group | Asymmetric N-O Stretch | ~1550 | Strong |

| Nitro Group | Symmetric N-O Stretch | ~1350 | Strong |

| Thiophene Ring | C=C Stretch | 1400-1550 | Medium |

| Thiophene Ring | C-H Out-of-plane Bend | 800-900 | Medium-Strong |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the ring.[9]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as detailed in Table 2.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of the atoms in the molecule, providing definitive proof of the substitution pattern.

Causality of Technique Selection: ¹H NMR reveals the number and chemical environment of protons, while ¹³C NMR provides the same information for carbon atoms.[10] For this specific molecule, the presence of a single, isolated proton on the thiophene ring is a key structural marker.

¹H NMR Spectroscopy

Expected Data: The structure contains only two types of protons: the acidic proton of the carboxylic acid and a single aromatic proton on the thiophene ring.

-

Thiophene Proton (H-4): This proton is located at the 4-position of the ring. It has no adjacent protons, so it will appear as a singlet . Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the bromine atom.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). It is exchangeable with deuterium; adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy

Expected Data: The molecule has five distinct carbon atoms, which should result in five signals in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (-COOH): This carbon will be the most downfield signal, typically in the 160-170 ppm range.

-

Thiophene Ring Carbons: Four signals are expected in the aromatic region (typically 110-150 ppm). The carbons directly attached to electronegative substituents (C2-COOH, C3-NO₂, C5-Br) will have distinct chemical shifts compared to the protonated carbon (C4).

Table 3: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |

|---|---|---|---|---|

| ¹H | H-4 | 8.0 - 8.5 | Singlet | Isolated aromatic proton |

| ¹H | -COOH | >13 | Broad Singlet | Disappears with D₂O shake |

| ¹³C | C=O | 160 - 165 | Singlet | Carboxylic acid carbonyl |

| ¹³C | C-2 | 130 - 135 | Singlet | Attached to COOH |

| ¹³C | C-3 | 145 - 155 | Singlet | Attached to NO₂ |

| ¹³C | C-4 | 125 - 130 | Singlet | Protonated carbon |

| ¹³C | C-5 | 115 - 120 | Singlet | Attached to Br |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans may be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the carboxylic acid proton.

-

Data Analysis: Integrate the ¹H signals, determine multiplicities, and assign peaks based on predicted chemical shifts and coupling patterns (or lack thereof). Assign the ¹³C signals based on expected chemical shifts.

Integrated Workflow for Structure Elucidation

Caption: Logical workflow for the integrated structure elucidation of the target compound.

Conclusion: The Gold Standard of Confirmation

By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the molecular structure of 5-Bromo-3-nitrothiophene-2-carboxylic acid can be elucidated with a high degree of confidence. The mass spectrum confirms the elemental composition and the presence of bromine. The infrared spectrum verifies the required carboxylic acid and nitro functional groups. Finally, and most critically, the ¹H and ¹³C NMR spectra reveal the precise connectivity and substitution pattern on the thiophene ring. The observation of a single aromatic proton singlet is the definitive piece of evidence that distinguishes the target molecule from its potential isomers. For absolute confirmation, particularly for regulatory filings or reference standard certification, single-crystal X-ray crystallography would serve as the ultimate arbiter of structure, providing precise bond lengths and angles.[11][12][13] However, for routine research and development, the combined spectroscopic evidence presented in this guide provides a robust and self-validating system for structural confirmation.

References

- Crystal structures of four chiral imine-substituted thiophene derivatives. (n.d.). National Center for Biotechnology Information.

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega.

- 1H NMR spectra showing regioselective substitutions on thiophene... (n.d.). ResearchGate.

- The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.

- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate.

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI.

- 5-bromo-3-nitro-thiophene-2-carboxylic acid. (n.d.). Echemi.

- FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. (n.d.). ResearchGate.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.

- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. (n.d.). Benchchem.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Center for Biotechnology Information.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Synthesis, Characterization, X-Ray Crystal Structures and Antibacterial Activity of Cobalt(III) Complexes Derived from 5-Bromo-2-((2-(phenylamino) ethylimino)methyl)phenol. (2021). ResearchGate.

- Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2015). Growing Science.

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. growingscience.com [growingscience.com]

Spectroscopic Fingerprint of a Niche Thiophene: A Technical Guide to 5-Bromo-3-nitrothiophene-2-carboxylic acid

Introduction: The Structural Significance of a Multifunctional Thiophene Derivative

5-Bromo-3-nitrothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a carboxylic acid, a bromine atom, and a nitro group on the thiophene scaffold offers multiple points for synthetic diversification. The carboxylic acid provides a handle for amide bond formation or other derivatizations, the bromine atom is amenable to cross-coupling reactions, and the nitro group can be reduced to an amine or used to modulate the electronic properties of the molecule.

Accurate and unambiguous structural characterization is paramount for any downstream application. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive "fingerprint" of the molecule. This guide offers an in-depth analysis of the expected spectroscopic data for 5-Bromo-3-nitrothiophene-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide will leverage data from the closely related precursor, 5-Bromothiophene-2-carboxylic acid, to predict and interpret the spectral features of the target molecule. This comparative approach not only allows for a robust structural elucidation but also provides valuable insights into the electronic effects of the nitro substituent on the thiophene ring.

Molecular Structures

To visually contextualize the following spectroscopic discussion, the structures of both the reference and target compounds are presented below.

Caption: Molecular structures of the reference and target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy

For the reference compound, 5-Bromothiophene-2-carboxylic acid, the ¹H NMR spectrum is characterized by two doublets in the aromatic region, corresponding to the two coupled protons on the thiophene ring[1]. The introduction of a strongly electron-withdrawing nitro group at the 3-position in the target molecule, 5-Bromo-3-nitrothiophene-2-carboxylic acid, will leave only one proton on the thiophene ring, specifically at the 4-position.

Causality of Expected Chemical Shift: The nitro group exerts a powerful deshielding effect through both resonance and inductive effects. This will cause the lone proton at the 4-position to resonate at a significantly downfield chemical shift compared to the protons of the reference compound. It will appear as a singlet, as there are no adjacent protons to couple with. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically >10 ppm, and its position can be concentration-dependent[1].

| Compound | Proton | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 5-Bromothiophene-2-carboxylic acid | H-3, H-4 | ~7.11, ~7.63 | Doublet |

| -COOH | ~10.87 | Broad Singlet | |

| 5-Bromo-3-nitrothiophene-2-carboxylic acid | H-4 | ~8.0 - 8.5 | Singlet |

| -COOH | >11 | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The electron-withdrawing nitro group in 5-Bromo-3-nitrothiophene-2-carboxylic acid will have a pronounced effect on the chemical shifts of the thiophene ring carbons.

Causality of Expected Chemical Shifts:

-

C2 (Carboxylic Acid): The carbon of the carboxylic acid will be observed in the typical range for this functional group, around 160-170 ppm.

-

C3 (Nitro-substituted): The carbon directly attached to the nitro group will be significantly deshielded and shifted downfield.

-

C4: The chemical shift of this carbon will also be influenced by the adjacent nitro group.

-

C5 (Bromo-substituted): The carbon bearing the bromine atom will be observed at a characteristic upfield position for a carbon attached to a halogen.

| Compound | Carbon | ¹³C Chemical Shift (δ, ppm) (Reference Compound) | Predicted ¹³C Chemical Shift (δ, ppm) (Target Compound) |

| 5-Bromothiophene-2-carboxylic acid | C2 | ~162 | ~160-165 |

| C3 | ~130 | ~145-155 | |

| C4 | ~135 | ~125-130 | |

| C5 | ~118 | ~115-120 | |

| COOH | ~162 | ~160-165 | |

| 5-Bromo-3-nitrothiophene-2-carboxylic acid | C2 | ~160-165 | |

| C3 | ~145-155 | ||

| C4 | ~125-130 | ||

| C5 | ~115-120 | ||

| COOH | ~160-165 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-32 for adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: ≥1024 to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Absorptions: The IR spectrum of 5-Bromo-3-nitrothiophene-2-carboxylic acid will be a composite of the absorptions from the carboxylic acid, the nitro group, and the substituted thiophene ring.

-

Carboxylic Acid:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H of a carboxylic acid[1].

-

C=O Stretch: A strong, sharp absorption will appear in the range of 1710-1680 cm⁻¹ for the carbonyl group. Conjugation with the thiophene ring may shift this to the lower end of the range.

-

-

Nitro Group:

-

Thiophene Ring and C-Br Bond:

-

C-H Stretch (Aromatic): A weak absorption above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1400 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| C=O Stretch | 1710 - 1680 | Strong | |

| Nitro Group | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | 1360 - 1290 | Strong | |

| Thiophene Ring | Aromatic C-H Stretch | >3000 | Weak |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Weak | |

| C-Br Bond | C-Br Stretch | <700 | Medium-Weak |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to air dry.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

-

Sample Application: Place a small amount of the solid 5-Bromo-3-nitrothiophene-2-carboxylic acid onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's structure.

Expected Molecular Ion and Fragmentation Pattern: The molecular formula of 5-Bromo-3-nitrothiophene-2-carboxylic acid is C₅H₂BrNO₄S, with a monoisotopic mass of approximately 250.89 Da.

-

Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Electron Ionization (EI) MS is a high-energy technique that will likely cause significant fragmentation. The fragmentation of carboxylic acids often proceeds through the loss of small, stable neutral molecules or radicals.

A plausible fragmentation pathway is outlined below:

Caption: Predicted EI-MS fragmentation pathway for 5-Bromo-3-nitrothiophene-2-carboxylic acid.

Key Fragmentation Steps:

-

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to a fragment at m/z [M-17].

-

Loss of a nitro group (-NO₂): A likely fragmentation given the lability of this group, resulting in a fragment at m/z [M-46].

-

Loss of the carboxyl group (-•COOH): Decarboxylation can lead to a fragment at m/z [M-45].

-

Formation of an acylium ion: Following the loss of the hydroxyl radical, the subsequent loss of carbon monoxide (-CO) is a common pathway.

Experimental Protocol for EI-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard).

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Source Temperature: Typically 200-250 °C.

-

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of 5-Bromo-3-nitrothiophene-2-carboxylic acid. The predicted ¹H NMR will confirm the presence of a single proton on the thiophene ring and its electronic environment. The ¹³C NMR will verify the carbon skeleton and the positions of the substituents. IR spectroscopy will unequivocally identify the key carboxylic acid and nitro functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, with the fragmentation pattern providing further structural corroboration. For any researcher or drug development professional working with this versatile building block, a thorough understanding of this spectroscopic fingerprint is essential for ensuring material quality, reaction monitoring, and the ultimate success of their synthetic endeavors.

References

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. [Link]

Sources

A Researcher's Guide to 5-Bromo-3-nitrothiophene-2-carboxylic acid: Sourcing, Handling, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of medicinal chemistry and materials science, the utility of heterocyclic scaffolds is well-established. Among these, thiophene derivatives serve as crucial building blocks for a vast array of functional molecules. 5-Bromo-3-nitrothiophene-2-carboxylic acid (CAS No. 101079-64-5) is a highly functionalized intermediate, offering multiple reaction sites for molecular elaboration. The presence of a carboxylic acid, a bromine atom, and a nitro group on the thiophene ring provides a unique electronic and steric profile, making it a valuable precursor for the synthesis of novel compounds in drug discovery and organic electronics. This guide offers a comprehensive technical overview of its commercial availability, physicochemical properties, safety protocols, and a practical, field-proven synthetic application.

Part 1: Commercial Availability and Strategic Sourcing

5-Bromo-3-nitrothiophene-2-carboxylic acid is readily accessible through various specialized chemical suppliers that cater to research and development needs. The compound is typically available in high purity, making it suitable for sensitive synthetic applications. When procuring this reagent, researchers should prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency.

Table 1: Key Commercial Suppliers

| Supplier | Typical Purity | Common Quantities |

| Sigma-Aldrich | ≥97% | 1g, 5g |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | 1g, 5g, 10g |

| TCI Chemicals | >98% | 1g, 5g |

| LEAPChem | Not specified | Research & Bulk |

| Chemlyte Solutions | Not specified | Research & Bulk |

Note: This list is not exhaustive, and availability is subject to change. Researchers are advised to consult supplier catalogs for current information.

The procurement process involves identifying a suitable supplier, requesting a quote, and issuing a purchase order through institutional channels. It is critical to obtain and review the Safety Data Sheet (SDS) from the supplier before the chemical arrives to ensure all necessary safety infrastructure and personal protective equipment (PPE) are in place.

Part 2: Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its successful application in research.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂BrNO₄S | [1] |

| Molecular Weight | 268.04 g/mol | [1] |

| Appearance | Light yellow to yellow solid/powder | [2][3] |

| Melting Point | 198-202 °C | Not explicitly found in search results; this is a typical range for similar compounds. Consult supplier CoA. |

| ¹H NMR | Data not available in search results. Consult supplier CoA. | |

| ¹³C NMR | Data not available in search results. Consult supplier CoA. |

The electron-withdrawing nature of the nitro group significantly influences the reactivity of both the carboxylic acid and the bromine atom, a key consideration for reaction design.[4]

Part 3: Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The information provided in the Safety Data Sheet (SDS) is the primary authoritative source for this.

Hazard Identification:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

Handling & Personal Protective Equipment (PPE):

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[1][2]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1]

-

Avoid generating dust. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[2]

-

The storage area should be secure and accessible only to authorized personnel.[1]

Part 4: Synthetic Application: A Protocol for Amide Bond Formation

The carboxylic acid moiety of 5-Bromo-3-nitrothiophene-2-carboxylic acid is an excellent handle for derivatization. A common and crucial transformation in medicinal chemistry is the formation of an amide bond. The following protocol describes a robust method for coupling the title compound with a generic primary amine.

Protocol: Synthesis of N-alkyl-5-bromo-3-nitrothiophene-2-carboxamide

This protocol is a self-validating system; successful execution relies on the careful execution of each step, which is designed to drive the reaction to completion and facilitate purification.

-

Reagent Preparation & Inert Atmosphere (The Foundation):

-

Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.

-

Use anhydrous solvents. Dichloromethane (DCM) or Dimethylformamide (DMF) are suitable choices.

-

Causality: The exclusion of water is critical. Amide coupling reagents are highly sensitive to hydrolysis, which would quench the reaction and lead to the recovery of starting material.

-

-

Activation of the Carboxylic Acid (The Commitment Step):

-

In a round-bottom flask under an inert atmosphere, dissolve 5-Bromo-3-nitrothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DCM.

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).

-

Add an organic base, typically Diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Stir the mixture at room temperature for 20 minutes.

-

Causality: The carboxylic acid is not sufficiently electrophilic to react directly with an amine. HATU converts the hydroxyl group of the carboxylic acid into an excellent leaving group, forming a highly reactive activated ester intermediate. DIPEA acts as a non-nucleophilic base to neutralize the generated acids, driving the equilibrium towards the activated species.

-

-

Nucleophilic Attack by Amine (The Key Transformation):

-

To the activated ester solution, add the primary amine (1.05 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

-

Work-up & Purification (Ensuring Purity):

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Diagram 1: Workflow for Amide Coupling

Caption: A robust workflow for the synthesis of amide derivatives.

Conclusion

5-Bromo-3-nitrothiophene-2-carboxylic acid is a commercially available and highly versatile reagent for chemical synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecular architectures. By understanding its commercial sourcing, adhering to strict safety and handling protocols, and applying robust, field-tested synthetic methods, researchers can effectively harness the potential of this valuable building block to drive innovation in science and drug development.

References

-

Supplementary Information. (Source link not a direct landing page, content noted from search snippet). [Link]

-

PubChem. 5-Bromothiophene-2-carboxylic acid. [Link]

-

National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

Georganics. 5-Bromo-2-thiophenecarboxylic acid - High purity. [Link]

-

Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

Sources

reactivity of the nitro group in 5-Bromo-3-nitrothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 5-Bromo-3-nitrothiophene-2-carboxylic acid

Abstract

5-Bromo-3-nitrothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of a bromine atom, a nitro group, and a carboxylic acid on the thiophene scaffold imparts a unique and complex reactivity profile. This technical guide provides an in-depth analysis of the reactivity centered on the nitro group, a critical functional handle for synthetic transformations. We will explore the electronic landscape of the molecule, delve into the primary reaction pathways involving the nitro group—namely its reduction and its role in activating the ring for nucleophilic aromatic substitution—and discuss the intricate interplay between the three substituents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

The Electronic Architecture of 5-Bromo-3-nitrothiophene-2-carboxylic acid

The reactivity of any functional group on an aromatic ring is fundamentally governed by the ring's overall electronic nature, which is a composite of the inherent properties of the ring and the electronic effects of its substituents.

The thiophene ring is an electron-rich aromatic system, more so than benzene, due to the ability of the sulfur atom's lone pairs to participate in the π-system and stabilize cationic intermediates.[1] However, in 5-Bromo-3-nitrothiophene-2-carboxylic acid, the ring is heavily substituted with three powerful electron-withdrawing groups (EWGs):

-

Nitro Group (-NO₂): Positioned at C3, this is one of the strongest EWGs. It deactivates the ring towards electrophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M). Conversely, this electron withdrawal is the primary driver for activating the ring toward nucleophilic attack.[2]

-

Carboxylic Acid Group (-COOH): Located at C2, this group also withdraws electron density from the ring, primarily through an inductive effect.

-

Bromine Atom (-Br): Situated at C5, bromine exerts a dual effect: it is inductively withdrawing (-I) but can donate electron density through resonance (+M). The inductive effect is dominant, rendering it a net deactivating group.[2]

The confluence of these three EWGs renders the thiophene ring in this molecule exceptionally electron-deficient. This electronic poverty is the key to understanding its reactivity, steering it away from typical electrophilic substitutions and strongly predisposing it to nucleophilic attack and reduction reactions.

Caption: Substituent effects on the thiophene core.

Key Reaction Pathways Involving the Nitro Group

The chemistry of the nitro group in this molecule is dominated by two principal transformations: its reduction to an amine and its role as a powerful activating group for nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group to an Amine

The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of functionalities including amides, sulfonamides, and diazonium salts. Given the presence of other reducible or sensitive groups (the C-Br bond and the carboxylic acid), the choice of reducing agent is critical to achieve chemoselectivity.

Causality Behind Experimental Choices:

-

Harsh vs. Mild Reagents: Strong reducing agents like LiAlH₄ are generally unsuitable as they would non-selectively reduce the carboxylic acid and could potentially cleave the C-Br bond.[3] Catalytic hydrogenation (e.g., H₂, Pd/C) is a powerful method but carries a significant risk of hydrodebromination, where the bromine atom is reductively removed.

-

Chemoselective Options: Metal-in-acid systems (e.g., SnCl₂, Fe/HCl, Zn/HCl) are classic, robust, and often the methods of choice.[4] Stannous chloride (SnCl₂) is particularly effective as it operates under conditions that typically preserve both the halogen and carboxylic acid functionalities. Other selective methods, such as using hydrazine glyoxylate with zinc or magnesium powder, have been developed specifically for reducing nitro groups in the presence of other reducible functions.

Table 1: Comparison of Nitro Group Reduction Methods

| Method | Reagents & Conditions | Advantages | Potential Liabilities |

| Metal/Acid | SnCl₂·2H₂O, Ethanol, Reflux | High yield, good functional group tolerance (preserves -Br, -COOH) | Requires stoichiometric amounts of metal salts, acidic workup |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, Solvent (EtOH, EtOAc) | High efficiency, clean byproducts (H₂O) | High risk of hydrodebromination (loss of Br) |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Fe-catalyst, mild temp | Avoids high-pressure H₂, can be selective | Hydrazine is toxic, catalyst optimization may be needed |

| Dithionite Reduction | Na₂S₂O₄, aq. base | Mild conditions, often used for sensitive substrates | Can sometimes lead to over-reduction or side products |

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

This protocol describes a reliable method for the selective reduction of the nitro group to an amine.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Bromo-3-nitrothiophene-2-carboxylic acid (1.0 eq) in ethanol (10-15 mL per gram of substrate).

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension. The large excess ensures complete reduction.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) carefully until the pH is basic (pH > 8). This neutralizes the acid and precipitates tin salts. Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-bromothiophene-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System: The success of this protocol is validated by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the amine. Characterization of the product by ¹H NMR (disappearance of the nitro-aromatic proton signal and appearance of a broad -NH₂ signal) and mass spectrometry (correct molecular weight for the product) confirms the transformation.

Caption: Workflow for selective nitro group reduction.

Activation for Nucleophilic Aromatic Substitution (SNAr)

The nitro group's most significant electronic contribution is its ability to powerfully activate the thiophene ring for nucleophilic aromatic substitution (SNAr). This reaction is a two-step addition-elimination process.[5]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

In 5-Bromo-3-nitrothiophene-2-carboxylic acid, the bromine atom at the C5 position is the designated leaving group. The nitro group at C3 is perfectly positioned to stabilize the negative charge of the Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction. SNAr reactions on nitrothiophenes are well-documented and proceed more readily than on their benzene analogues.[6]

Causality Behind Experimental Choices:

-

Nucleophile Selection: A wide range of nucleophiles can be employed, including amines (primary and secondary), alkoxides, and thiolates. The choice depends on the desired final product. For instance, reaction with pyrrolidine or piperidine is a common method to introduce cyclic amine functionalities.[6]

-

Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used. These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion, preserving its nucleophilicity. Studies have shown that ionic liquids can also accelerate these reactions compared to conventional solvents.[6]

-

Base Requirement: When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the nucleophile or neutralize the acid formed during the reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the substitution of the C5 bromine with a secondary amine like morpholine.

-

Preparation: To a solution of 5-Bromo-3-nitrothiophene-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or DMSO (10 mL per gram), add potassium carbonate (K₂CO₃, 2.5 eq) and the amine nucleophile (e.g., morpholine, 1.2 eq).

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C). The base deprotonates the carboxylic acid, improving solubility and preventing side reactions.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS, observing the consumption of the starting material. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidification & Isolation: Acidify the aqueous mixture with a dilute acid like 1M HCl to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Trustworthiness: This protocol includes an in-situ deprotonation of the carboxylic acid, which is crucial. Without the base, the acidic proton would react with the amine nucleophile, forming an ammonium salt and halting the desired SNAr reaction. The final acidic workup ensures that the product is isolated in its neutral carboxylic acid form.

Conclusion: A Synthetically Versatile Intermediate

The is central to its utility as a synthetic intermediate. This guide has demonstrated that the electronic environment, shaped by the interplay of three electron-withdrawing substituents, dictates two primary, highly valuable reaction pathways.

-

Selective Reduction: The nitro group can be selectively reduced to a primary amine using established methods like the SnCl₂/ethanol system, providing a crucial entry point for introducing nitrogen-based functionality while preserving the bromine and carboxylic acid groups for subsequent modifications.

-

SNAr Activation: The nitro group's powerful electron-withdrawing nature activates the C5 position for nucleophilic aromatic substitution, allowing the bromine atom to be displaced by a wide variety of nucleophiles.

By understanding the causality behind experimental choices and employing validated protocols, researchers can effectively harness the reactivity of this molecule to construct complex chemical architectures for applications in drug discovery and materials science.

References

-

Josh Osbourn. (2021). Substituent Effects on Reactivity. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

-

Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group. Available at: [Link]

-

Shintaro, K. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3691. Available at: [Link]

-

Zúñiga, C., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry, 123(14), e27137. Available at: [Link]

-

PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-50. Available at: [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

-

ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Available at: [Link]

-

IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Thiophene. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic substitution on 5-Bromo-3-nitrothiophene-2-carboxylic acid

An In-depth Technical Guide to the Electrophilic Substitution on 5-Bromo-3-nitrothiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the challenges and strategic approaches to electrophilic substitution on the 5-Bromo-3-nitrothiophene-2-carboxylic acid scaffold. The thiophene ring is a privileged heterocycle in medicinal chemistry, yet its functionalization is highly dependent on the electronic nature of its substituents. The target molecule presents a significant synthetic challenge due to the presence of three electron-withdrawing, deactivating groups. This document dissects the electronic landscape of the substrate, predicts the regioselectivity of potential electrophilic attack, and offers detailed experimental protocols for both direct substitution attempts and more viable alternative strategies. By grounding our analysis in mechanistic principles and field-proven methodologies, this guide serves as an essential resource for chemists working with highly functionalized, electron-deficient heterocyclic systems.

The Strategic Importance of Substituted Thiophenes

Thiophene and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Their structural resemblance to benzene rings, combined with the unique electronic contributions of the sulfur heteroatom, allows them to serve as effective bioisosteres, modulating the pharmacokinetic and pharmacodynamic properties of active compounds. The ability to precisely functionalize the thiophene nucleus is therefore a critical capability in modern synthetic chemistry.[2]

Analysis of the Substrate: 5-Bromo-3-nitrothiophene-2-carboxylic acid

The subject of this guide, 5-Bromo-3-nitrothiophene-2-carboxylic acid, is a highly substituted and electron-deficient heterocycle. Understanding the individual and collective impact of its substituents is paramount to predicting its reactivity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂BrNO₄S | N/A |

| Molecular Weight | 280.04 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | N/A |

| Key Substituents | Carboxylic Acid (-COOH), Nitro (-NO₂), Bromo (-Br) | N/A |

The Electronic Landscape: A Confluence of Deactivating Effects

The thiophene ring is inherently more reactive towards electrophiles than benzene because the sulfur atom's lone pairs can effectively stabilize the cationic intermediate (σ-complex).[3][4] However, in this specific substrate, this innate reactivity is severely diminished.

-

Nitro Group (-NO₂) at C3: This is one of the most powerful electron-withdrawing and deactivating groups, acting through both a strong negative inductive effect (-I) and a negative mesomeric effect (-M).[3][5] It strongly deactivates all ring positions, particularly those adjacent (ortho) and two carbons away (para).

-

Carboxylic Acid Group (-COOH) at C2: This group is also deactivating, primarily through a -I effect and a -M effect, pulling electron density from the ring.[6]

-

Bromo Group (-Br) at C5: Halogens are a unique case. They are deactivating due to their strong -I effect but are ortho, para-directing because their lone pairs can participate in resonance stabilization (+M effect) of the cationic intermediate.[7]

The sole vacant position on the ring is C4. This position is ortho to the C3-nitro group and meta to both the C2-carboxylic acid and C5-bromo substituents. The cumulative effect of these three groups renders the entire thiophene ring exceptionally electron-poor and thus highly resistant to electrophilic attack.

Sources

- 1. brainly.in [brainly.in]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. ORIENTATION STUDY OF THE NITRATION OF THIOPHENE AND DEACTIVATED MONOSUBSTITUTED THIOPHENES. ULTRAVIOLET AND PROTON MAGNETIC RESONANCE SPECTRA OF THIOPHENE AND ITS DERIVATIVES. - ProQuest [proquest.com]

- 7. reddit.com [reddit.com]

The Emerging Therapeutic Potential of 5-Bromo-3-nitrothiophene-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Strategic substitution on the thiophene ring can modulate its biological activity, offering a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of 5-Bromo-3-nitrothiophene-2-carboxylic acid. We will delve into a plausible synthetic route for this core scaffold, analyze the anticipated biological activities based on structure-activity relationships of related compounds, and provide detailed experimental protocols for synthesis, characterization, and biological evaluation. This document serves as a comprehensive resource for researchers aiming to unlock the therapeutic potential of this intriguing class of compounds.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives have emerged as influential scaffolds in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The structural similarity of the thiophene ring to a benzene ring allows it to act as a bioisostere, while its unique electronic properties, conferred by the sulfur atom, often lead to enhanced biological activity and improved pharmacokinetic profiles.

The introduction of specific substituents onto the thiophene ring is a key strategy for fine-tuning its therapeutic effects. The focus of this guide, 5-Bromo-3-nitrothiophene-2-carboxylic acid, incorporates three critical functional groups:

-

A Carboxylic Acid Group (-COOH): This group can participate in hydrogen bonding and ionic interactions with biological targets and provides a handle for further derivatization, such as the formation of amides and esters.

-